2-Hydroxy-2',3,5-trichlorobenzophenone
Overview
Description
2-Hydroxy-2’,3,5-trichlorobenzophenone is a chemical compound with the molecular formula C13H7Cl3O2. It is known for its distinctive structure, which includes a benzophenone core substituted with hydroxyl and chlorine groups. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2’,3,5-trichlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5-trichlorophenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-2’,3,5-trichlorobenzophenone often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2’,3,5-trichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2,3,5-trichlorobenzophenone, while nucleophilic substitution can produce various substituted benzophenones .
Scientific Research Applications
2-Hydroxy-2’,3,5-trichlorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Hydroxy-2’,3,5-trichlorobenzophenone involves its interaction with various molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its reactivity and binding affinity. For example, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Hydroxy-2’,3,5-trichlorobenzophenone can be compared with other similar compounds, such as:
2-Hydroxy-3,5,4’-trichlorobenzophenone: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone: Different core structure but similar functional groups, resulting in distinct chemical properties and uses
The uniqueness of 2-Hydroxy-2’,3,5-trichlorobenzophenone lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
(2-chlorophenyl)-(3,5-dichloro-2-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-7-5-9(13(18)11(16)6-7)12(17)8-3-1-2-4-10(8)15/h1-6,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULXTAYCMKNTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371480 | |
Record name | 2-Hydroxy-2',3,5-trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-49-6 | |
Record name | 2-Hydroxy-2',3,5-trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-2',3,5-trichlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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